molecular formula C15H24N4O2 B2923961 Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate CAS No. 2287332-99-2

Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2923961
CAS No.: 2287332-99-2
M. Wt: 292.383
InChI Key: DEYBUESKVAWLGW-UHFFFAOYSA-N
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Description

Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and aldehydes. The spirocyclic structure is then introduced through a subsequent cyclization step, often involving intramolecular reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: The biological potential of tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is significant. It has shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with multiple biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its bioactive properties suggest it could be used in the treatment of various diseases, including infections and cancer. Ongoing research aims to develop derivatives with improved efficacy and safety profiles.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors requiring advanced chemical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may bind to receptors or enzymes involved in disease processes.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Spirocyclic compounds: Other spirocyclic compounds with different substituents may have similar properties and applications.

Uniqueness: Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate stands out due to its specific structural features and the resulting biological activities. Its ability to interact with multiple targets and its potential for diverse applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-6-15(9-19)12-11(5-7-17-15)18(4)10-16-12/h10,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYBUESKVAWLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CCN2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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